1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylamine and 4-fluorobenzoyl chloride.
Formation of Intermediate: The reaction between 3-chlorophenylamine and 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, leads to the formation of an intermediate.
Cyclization: The intermediate undergoes cyclization with methyl isocyanate to form the triazole ring.
Final Product:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings can be replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, resulting in its anticancer properties. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-3-(3-fluorophenyl)urea: This compound has a similar structure but differs in the presence of a urea group instead of a triazole ring.
1-(3-chlorophenyl)-3-(4-fluorophenyl)urea: Similar to the above compound but with different substitution patterns on the phenyl rings.
1-(4-chlorophenyl)-3-(4-fluorophenyl)urea: Another similar compound with different substitution patterns.
The uniqueness of this compound lies in its triazole ring, which imparts distinct biological activities and chemical properties compared to the urea derivatives.
Properties
Molecular Formula |
C16H12ClFN4O |
---|---|
Molecular Weight |
330.74 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H12ClFN4O/c1-10-19-15(16(23)20-13-7-5-12(18)6-8-13)21-22(10)14-4-2-3-11(17)9-14/h2-9H,1H3,(H,20,23) |
InChI Key |
NSUDZEZBFVTLJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.